Geissospermine

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Geissospermine is a bisindole alkaloid comprising two indole-derived polycyclic moieties joined by a cyclic ether linkage , isolated primarily from the bark of Geissospermum vellosii and Geissospermum laeve. It is a naturally occurring acetylcholinesterase (AChE) inhibitor and the major anticholinesterase constituent in pau-pereira bark extracts.

Molecular Formula C40H48N4O3
Molecular Weight 632.8 g/mol
Cat. No. B1235785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeissospermine
Synonymsgeissospermine
Molecular FormulaC40H48N4O3
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41
InChIInChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1
InChIKeyISDWYSGTYITCHG-OCNKQYNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geissospermine: A Bisindole Alkaloid with Distinct Anticholinesterase and Antiplasmodial Profiles for Targeted Research Procurement


Geissospermine is a bisindole alkaloid comprising two indole-derived polycyclic moieties joined by a cyclic ether linkage , isolated primarily from the bark of Geissospermum vellosii and Geissospermum laeve . It is a naturally occurring acetylcholinesterase (AChE) inhibitor and the major anticholinesterase constituent in pau-pereira bark extracts . The compound exhibits a molecular formula of C40H48N4O3, a molecular weight of 632.80 g/mol, and a melting point of 213–214 °C (dec) .

Why Geissospermine Cannot Be Replaced by Geissoschizoline or Geissospermum Extracts in Targeted Studies


Substituting geissospermine with structurally related Geissospermum alkaloids or crude extracts introduces significant functional divergence that compromises experimental reproducibility. Geissospermine exhibits a unique cholinesterase selectivity profile, inhibiting butyrylcholinesterase (BChE) without measurable AChE inhibition , whereas its monomeric counterpart geissoschizoline acts as a non-selective dual inhibitor of both human AChE and BChE . In antiplasmodial assays, geissospermine demonstrates sub-microgram IC50 potency (0.65 μg/mL) that differs from geissolosimine (0.66 μg/mL) and geissoschizoline (0.89 μg/mL) . Procurement of purified geissospermine, rather than relying on alkaloid-rich fractions or alternative alkaloids, is essential when experimental objectives require specific BChE-selective inhibition or precise comparative antiplasmodial benchmarking.

Geissospermine: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Selective BChE Inhibition: Geissospermine vs. Geissoschizoline in Human Cholinesterase Assays

Geissospermine demonstrates a distinctive cholinesterase selectivity profile compared to geissoschizoline. In assays using human enzymes, geissospermine inhibited only butyrylcholinesterase (BChE) and showed no measurable inhibition of human acetylcholinesterase (hAChE) . In contrast, geissoschizoline behaved as a non-selective inhibitor of both hAChE and hBChE, with IC50 values of 20.40 ± 0.93 μM and 10.21 ± 0.01 μM respectively . This functional divergence is critical for applications requiring selective BChE modulation without off-target AChE engagement.

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Anti- P. falciparum Potency: Geissospermine Outperforms Geissoschizoline and Vellosiminol

In a head-to-head evaluation of isolated indole alkaloids against chloroquine-sensitive Plasmodium falciparum, geissospermine exhibited an IC50 of 0.65 μg/mL . This value is approximately 27% more potent than geissoschizoline (IC50 0.89 μg/mL) and 37.5% more potent than vellosiminol (IC50 1.04 μg/mL) . Geissolosimine showed comparable potency at 0.66 μg/mL, while geissoschizone was substantially weaker at 1.78 μg/mL .

Antiplasmodial activity Malaria Natural products

Dopamine D1 Receptor Binding Affinity: Geissospermine Demonstrates Stronger Interaction than Harmine

In a molecular docking study comparing the binding affinities of geissospermine and harmine to the Dopamine D1 receptor (D1R), geissospermine exhibited a higher binding affinity with a calculated binding energy of -8.6 kcal/mol, compared to -7.2 kcal/mol for harmine . Molecular dynamics simulations further confirmed the stable binding of geissospermine to D1R, as reflected by consistent RMSD values over the simulation period .

Dopamine D1 receptor Neuroprotection In silico docking

Alkaloid-Rich Fraction Activity: Contextualizing Geissospermine Potency vs. Whole Extracts

Geissospermine is the major anticholinesterase alkaloid in Geissospermum vellosii bark extracts . The alkaloid-rich fraction (PP) inhibited electric eel AChE with an IC50 of 2.9 μg/mL and horse serum BChE with an IC50 of 1.6 μg/mL . PP significantly reduced scopolamine-induced amnesia in mice at 30 mg/kg i.p. in both passive avoidance and Morris water maze tests . No noticeable peripheral or central cholinergic side effects were observed at the highest effective dose of 60 mg/kg, with toxicity emerging only at 200 mg/kg .

Cholinesterase inhibition Memory deficits In vivo pharmacology

Optimal Procurement Scenarios for Geissospermine Based on Quantitative Differentiation Evidence


BChE-Selective Inhibition Studies for Neurodegenerative Disease Research

Geissospermine's exclusive inhibition of butyrylcholinesterase (BChE) without measurable activity against human acetylcholinesterase (hAChE) makes it uniquely suited for investigating BChE-specific roles in Alzheimer's disease progression, particularly in late-stage pathology where BChE becomes the predominant cholinesterase. Procurement of purified geissospermine enables researchers to isolate BChE-mediated effects without the confounding dual inhibition observed with geissoschizoline .

Malaria Drug Discovery: Benchmarking Antiplasmodial Potency

With an IC50 of 0.65 μg/mL against chloroquine-sensitive Plasmodium falciparum, geissospermine outperforms geissoschizoline (0.89 μg/mL) and vellosiminol (1.04 μg/mL) in direct comparative antiplasmodial assays . Research programs developing structure-activity relationship (SAR) models or screening natural product libraries for antimalarial leads should include geissospermine as a higher-potency reference standard among Geissospermum-derived alkaloids.

Dopamine D1 Receptor-Targeted In Silico and In Vitro Studies

Geissospermine's favorable D1R binding energy (-8.6 kcal/mol) relative to harmine (-7.2 kcal/mol) positions it as a preferred computational chemistry scaffold and in vitro tool compound for exploring dopaminergic modulation in Huntington's disease and other neurological disorders characterized by dopamine signaling dysfunction.

In Vivo Cognitive Enhancement Studies Using Geissospermum-Derived Reference Material

Geissospermine-containing alkaloid fractions reverse scopolamine-induced memory deficits in mice at 30 mg/kg i.p. with a favorable safety margin (no side effects at 60 mg/kg, toxicity threshold at 200 mg/kg) . Purified geissospermine procurement supports dose-response studies that aim to attribute these cognitive effects specifically to geissospermine rather than other co-occurring alkaloids in crude extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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